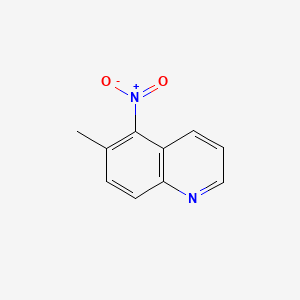

6-Methyl-5-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 162892. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENBTULRDDPOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177716 | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-61-9 | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023141619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23141-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methyl-5-nitroquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological activities of 6-Methyl-5-nitroquinoline. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound, with the CAS number 23141-61-9, is a nitro-substituted methylquinoline derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | |

| Melting Point | 116-120 °C | |

| logP | 2.4 | [2] |

| Polar Surface Area | 58.7 Ų | [2] |

| Form | Solid | |

| InChI Key | CENBTULRDDPOGR-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-] | [2] |

Synthesis and Purification

Hypothetical Experimental Protocol: Nitration of 6-Methylquinoline

This protocol is a generalized procedure based on the nitration of similar aromatic compounds and should be optimized for safety and yield.

Materials:

-

6-Methylquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

-

Reaction: Dissolve 6-methylquinoline in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 6-methylquinoline solution, maintaining a low temperature (0-5 °C) throughout the addition.

-

Quenching: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer multiple times with an organic solvent like dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

-

Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying solid organic compounds.[3]

-

Column Chromatography: For higher purity, silica gel column chromatography using a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can be employed to separate the desired product from unreacted starting material and any isomeric byproducts.[4]

A general workflow for the synthesis and purification is depicted in the following diagram.

Caption: Generalized workflow for the synthesis and purification of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) HPLC method with a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be used.[5]

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of nitroquinoline derivatives has been investigated for various pharmacological activities.

-

Antimicrobial Activity: Many quinoline derivatives, particularly those with nitro substitutions, exhibit antimicrobial properties.[6] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is a known antibacterial and antifungal agent.[7] It is plausible that this compound may also possess some degree of antimicrobial activity, which would require experimental validation.

-

Anticancer Activity: Several nitroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8] The mechanism of action for some of these compounds is thought to involve the induction of oxidative stress and the inhibition of critical cellular enzymes.[8] For example, 4-nitroquinoline-1-oxide is a well-known carcinogen that induces DNA damage.[9] The anticancer potential of this compound remains to be explored.

Given the lack of specific biological data, a proposed workflow for initial biological screening is presented below.

Caption: Proposed workflow for the initial biological evaluation of this compound.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is toxic if swallowed, causes skin irritation, and causes serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily characterizable small molecule with potential for further investigation in medicinal chemistry. While its physicochemical properties are well-documented, its synthesis requires adaptation of general nitration protocols, and its biological activities are largely unexplored. This guide provides a foundational understanding of this compound to encourage and support future research into its potential therapeutic applications.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. This compound | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 7. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to 6-Methyl-5-nitroquinoline: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and physical characteristics of 6-Methyl-5-nitroquinoline. It includes a summary of its key quantitative data, a detailed experimental protocol for the synthesis of a structurally related compound, and a visual representation of the synthetic workflow. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Core Molecular and Physical Data

This compound is a heterocyclic aromatic compound. Its structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at the 6-position and a nitro group at the 5-position.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 23141-61-9 | [1][2] |

| Canonical SMILES | CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-] | [2] |

| Physical Form | Solid | [3] |

| Melting Point | 116-120 °C | [5] |

Synthesis of Nitroquinolines: An Experimental Protocol

Step 1: Skraup Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture

The Skraup synthesis is a classic method for preparing quinolines. In this step, an aniline (in this case, m-toluidine) reacts with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine m-toluidine, glycerol, and the oxidizing agent.

-

Slowly and cautiously add concentrated sulfuric acid to the mixture while stirring. The reaction is highly exothermic and must be controlled.

-

Heat the reaction mixture to the appropriate temperature (typically around 130-140 °C) and maintain for several hours.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude product.

-

The crude product, a mixture of 7-methylquinoline and 5-methylquinoline, can be purified by steam distillation or vacuum distillation.[6]

Step 2: Selective Nitration to 7-Methyl-8-nitroquinoline

The second step involves the nitration of the methylquinoline mixture to introduce a nitro group onto the aromatic ring.

Experimental Protocol:

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., -5 °C).[6]

-

Dissolve the mixture of 7-methylquinoline and 5-methylquinoline in concentrated sulfuric acid and cool the solution.

-

Slowly add the cold nitrating mixture to the methylquinoline solution while maintaining a low temperature and stirring vigorously.[6]

-

After the addition is complete, allow the reaction to proceed for a short period at a slightly elevated temperature.[6]

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water and then with a suitable solvent like ethanol to remove impurities.[6]

-

The resulting solid can be further purified by recrystallization to yield pure 7-methyl-8-nitroquinoline.[6]

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of a methyl-nitroquinoline derivative, based on the described experimental approach.

Biological Activity and Signaling Pathways

While specific experimental data on the biological activity and signaling pathway involvement of this compound are limited, the broader class of nitroquinolines has been investigated for various therapeutic properties. Notably, some nitroquinoline derivatives have shown potential as anticancer agents. The proposed mechanism of action for some of these compounds involves the induction of oxidative stress and the inhibition of critical cellular enzymes.

Due to the lack of specific information for this compound, a generalized logical workflow for investigating its potential biological activity is presented below. This workflow outlines the typical experimental steps a researcher might take.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methyl-5-nitroquinoline, a key heterocyclic building block. The document details the synthetic pathway, experimental protocols, and in-depth characterization of the compound, presenting all quantitative data in structured tables and visualizing workflows using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] The strategic functionalization of the quinoline ring system is a cornerstone of drug development. The introduction of a nitro group, as in this compound, serves two primary purposes: it acts as a precursor for the synthesis of the corresponding aminoquinoline, a common pharmacophore, and it can activate adjacent positions for further chemical modifications.[1] This guide outlines a reliable method for the synthesis of this compound and details its analytical characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process, commencing with the synthesis of the 6-methylquinoline precursor via the Skraup reaction, followed by its regioselective nitration.

Step 1: Synthesis of 6-Methylquinoline (Precursor)

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[2][3] It involves the reaction of an aniline (in this case, p-toluidine) with glycerol, sulfuric acid, and an oxidizing agent (such as the in-situ generated acrolein from the dehydration of glycerol).

Reaction Scheme:

p-Toluidine + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Methylquinoline

A detailed experimental protocol for the Skraup synthesis of 6-methoxy-8-nitroquinoline from 3-nitro-4-aminoanisole provides a well-documented analogous procedure that can be adapted for this synthesis.[4]

Step 2: Nitration of 6-Methylquinoline

The nitration of 6-methylquinoline is an electrophilic aromatic substitution reaction. The reaction is typically carried out using a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the regioselectivity and prevent over-nitration. The electron-donating methyl group at the 6-position directs the incoming nitro group primarily to the 5-position.

Experimental Protocol:

The following protocol is adapted from the well-established procedure for the nitration of the structurally similar 6-bromoquinoline.[1]

Materials and Equipment:

-

Reagents: 6-Methylquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Ice.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, ice-salt bath, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylquinoline in concentrated sulfuric acid.

-

Cool the solution to -5 to 0 °C using an ice-salt bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 10% aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram:

Caption: A diagram illustrating the two-step synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physical and spectroscopic data for the compound.

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [5] |

| Molecular Weight | 188.18 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 116-120 °C | |

| CAS Number | 23141-61-9 | [5] |

Table 2: Spectroscopic Characterization Data

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly found in the searched literature. Expected signals would include aromatic protons and a singlet for the methyl group. PubChem indicates the availability of a spectrum. | [5] |

| ¹³C NMR | Data not explicitly found in the searched literature. Expected signals would include carbons of the quinoline core and the methyl group. | |

| Mass Spectrometry (MS) | m/z peaks at 188 (M+), 142, 143. | [5] |

| Infrared (IR) | Spectra available (KBr wafer, ATR-IR). Characteristic peaks expected for C-H stretching of the aromatic ring and methyl group, C=C and C=N stretching of the quinoline core, and strong asymmetric and symmetric stretching of the N-O bonds of the nitro group. |

Characterization Workflow Diagram:

Caption: A workflow diagram for the characterization of this compound.

Applications in Drug Development

Nitroquinolines, such as this compound, are valuable intermediates in drug discovery and development.[6] The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up a wide range of possibilities for further derivatization to generate libraries of compounds for screening.

Potential Drug Development Workflow:

The following diagram illustrates a representative workflow where this compound can be utilized as a starting material for the synthesis of novel pharmacologically active agents.

Caption: A potential workflow for drug development using this compound.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. iipseries.org [iipseries.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalkland.com [chemicalkland.com]

Spectroscopic Analysis of 6-Methyl-5-nitroquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-5-nitroquinoline (C₁₀H₈N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Compound Information

IUPAC Name: this compound[1]

Chemical Structure:

Molecular Formula: C₁₀H₈N₂O₂[1][2][3][4][5]

Molecular Weight: 188.18 g/mol [1][4][5]

CAS Number: 23141-61-9[2][3][5]

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. While specific chemical shifts and coupling constants for this compound are not detailed in the readily available literature, typical spectral regions for related quinoline derivatives can be inferred.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | 2.0 - 3.0 | Singlet | The methyl group protons are expected to appear as a singlet in the upfield region. |

| Aromatic-H | 7.0 - 9.0 | Multiplets, Doublets | The protons on the quinoline ring system will appear in the downfield aromatic region with complex splitting patterns due to spin-spin coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1385 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-N | Stretch | 1000 - 1350 |

| Methyl C-H | Stretch | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

| Technique | Parameter | Value |

| GC-MS | Molecular Ion (M⁺) | m/z 188 |

| Top Peak | m/z 142[1] |

Predicted Collision Cross Section (CCS) Data: [6]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 189.06586 | 135.6 |

| [M+Na]⁺ | 211.04780 | 144.5 |

| [M-H]⁻ | 187.05130 | 139.5 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]

Sample Preparation:

-

A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

Data Acquisition:

-

¹H NMR spectra are acquired at a specific frequency (e.g., 300 or 500 MHz).

-

Standard pulse sequences are used to obtain the spectrum.

-

Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is employed.[1]

Sample Preparation (KBr Pellet Method): [1]

-

Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Sample Preparation (Attenuated Total Reflectance - ATR): [1]

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is used for analysis.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

In the MS, the molecules are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio.

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. This compound | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Compound this compound - Chemdiv [chemdiv.com]

- 5. calpaclab.com [calpaclab.com]

- 6. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

Solubility Profile of 6-Methyl-5-nitroquinoline: A Technical Guide

This technical guide provides a detailed overview of the solubility of 6-methyl-5-nitroquinoline in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Topic: Solubility of this compound

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its structure, featuring both a quinoline ring system and a nitro group, influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development.

Predicted Aqueous Solubility

The table below summarizes the predicted aqueous solubility of this compound.

| Parameter | Value | Unit |

| Predicted logSw | -2.3889 | - |

| Predicted Molar Solubility | 4.08 x 10⁻³ | mol/L |

| Predicted Solubility | 0.77 | mg/mL |

This data is based on computational predictions and should be confirmed by experimental validation.

Based on the general principles of solubility ("like dissolves like"), 5-nitroquinoline, a related compound, is noted to be primarily soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[3] It can be inferred that this compound would exhibit similar behavior, likely showing greater solubility in polar organic solvents than in water.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in various laboratory solvents, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of a solid organic compound.

Materials and Equipment

-

This compound (solid)

-

A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

-

Graduated cylinders or pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Qualitative Solubility Determination

This initial screening provides a general classification of the compound's solubility.[4][5]

-

Sample Preparation : Weigh approximately 25 mg of this compound into a small test tube.[4]

-

Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

-

Mixing : After each addition, shake the test tube vigorously for at least 60 seconds.[4] Visual inspection for dissolution should be made.

-

Observation : If the compound completely dissolves, it is considered soluble in that solvent at the tested concentration. If it remains undissolved, it is classified as insoluble.

-

Acid/Base Solubility : If the compound is insoluble in water, its solubility should be tested in 5% aqueous solutions of sodium hydroxide (NaOH) and hydrochloric acid (HCl) to identify acidic or basic properties.[6][7]

Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the saturation solubility of the compound in a specific solvent.

-

Sample Preparation : Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.

-

Equilibration : Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantification : The concentration of this compound in the clear, filtered solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A pre-established calibration curve for this compound is used for accurate quantification.

-

Calculation : The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the qualitative determination of the solubility of an organic compound like this compound.

Caption: Workflow for qualitative solubility testing of an organic compound.

References

- 1. This compound | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to 6-Methyl-5-nitroquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 6-Methyl-5-nitroquinoline. It includes detailed experimental protocols for its synthesis, a summary of its quantitative data, and a discussion of its potential, though currently underexplored, biological significance based on related compounds.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1912 publication in the Journal of the American Chemical Society by Marston Taylor Bogert and Arthur H. Kropff.[1] Their work was part of a broader investigation into quinazolines and acridines derived from anthranilic acids. The synthesis of this compound was a crucial step in the chemical transformations they were exploring.

The synthesis of quinoline derivatives was, and remains, a significant area of organic chemistry. The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, provided a foundational method for creating the quinoline core structure from anilines and glycerol. Subsequent functionalization, such as nitration, allowed for the exploration of a wide range of substituted quinolines with diverse chemical and potentially biological properties. The work of Bogert and Kropff falls within this historical context of expanding the chemical space of quinoline derivatives.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| CAS Number | 23141-61-9 | [2] |

| Melting Point | 116-120 °C | |

| Appearance | Solid | |

| InChI | 1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3 | [2] |

| InChI Key | CENBTULRDDPOGR-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc2ncccc2c1--INVALID-LINK--=O |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the Skraup synthesis of 6-methylquinoline followed by its nitration.

Step 1: Synthesis of 6-Methylquinoline via Skraup Synthesis

This reaction involves the cyclization of p-toluidine with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.

Experimental Protocol:

-

Materials:

-

p-Toluidine

-

Glycerol

-

Nitrobenzene (or arsenic pentoxide as a milder oxidizing agent)

-

Concentrated Sulfuric Acid

-

Ferrous sulfate (to moderate the reaction)

-

Sodium hydroxide solution (for workup)

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

-

-

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

-

Add ferrous sulfate to the mixture to control the exothermic reaction.

-

Slowly add p-toluidine to the stirred mixture.

-

Add the oxidizing agent (nitrobenzene) to the flask.

-

Heat the mixture gently under reflux. The reaction is vigorous and requires careful monitoring.

-

After the reaction is complete (typically after several hours), cool the mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution until the 6-methylquinoline precipitates as an oil.

-

Extract the crude 6-methylquinoline with an organic solvent.

-

Wash the organic extract with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation.

-

Logical Workflow for Skraup Synthesis:

Step 2: Nitration of 6-Methylquinoline

The synthesized 6-methylquinoline is then nitrated to introduce a nitro group at the 5-position of the quinoline ring.

Experimental Protocol:

-

Materials:

-

6-Methylquinoline

-

Concentrated Sulfuric Acid

-

Fuming Nitric Acid

-

Ice

-

-

Procedure:

-

In a flask, dissolve 6-methylquinoline in cold, concentrated sulfuric acid.

-

Cool the mixture in an ice-salt bath to maintain a low temperature (around 0-5 °C).

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred 6-methylquinoline solution, ensuring the temperature does not rise significantly.

-

After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid this compound will precipitate.

-

Collect the precipitate by filtration, wash it thoroughly with cold water until the washings are neutral, and dry the product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Logical Workflow for Nitration:

Biological Activity and Potential Applications

As of late 2025, there is a notable lack of specific studies on the biological activity and signaling pathways of this compound. However, the broader class of nitroquinoline derivatives has been the subject of extensive research, particularly in the areas of antimicrobial and anticancer activities.[1][3]

Hypothesized Biological Activity

Based on the known activities of structurally related compounds, such as nitroxoline (8-hydroxy-5-nitroquinoline), it can be hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines and possess antimicrobial properties.[3] The nitro group is a key pharmacophore in many bioactive molecules, often contributing to their mechanism of action through bioreduction to reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.

Potential Mechanisms of Action (Hypothetical)

The potential anticancer and antimicrobial activities of this compound could be mediated through several signaling pathways. It is important to emphasize that the following diagram represents a hypothesized mechanism of action based on the activities of other nitroaromatic compounds and has not been experimentally validated for this compound.

Hypothesized Signaling Pathway for Cytotoxicity:

Conclusion

This compound is a quinoline derivative with a well-documented synthesis dating back to the early 20th century. While its physicochemical properties are well-characterized, its biological activities remain largely unexplored. Based on the known properties of related nitroquinoline compounds, this compound presents itself as a candidate for investigation in the fields of oncology and infectious diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action, which could pave the way for its development as a therapeutic agent.

References

6-Methyl-5-nitroquinoline: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitroquinoline, a heterocyclic aromatic compound, presents a scaffold with significant potential for exploration in medicinal chemistry and drug discovery. While direct and extensive research on this specific isomer is limited, its structural motifs—a quinoline core, a methyl group, and a nitro group—are well-represented in a multitude of biologically active molecules. This technical guide consolidates the available physicochemical data for this compound and extrapolates its potential research applications based on the established activities of structurally related nitroquinoline derivatives. This document provides a detailed overview of its chemical properties, plausible synthetic routes, and hypothesized biological activities, supported by detailed experimental protocols for its investigation. The aim is to furnish researchers with a foundational resource to stimulate and guide future research into this promising, yet underexplored, molecule.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its chemical structure features a quinoline ring system substituted with a methyl group at position 6 and a nitro group at position 5. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 23141-61-9 | [1] |

| Appearance | Solid | |

| Melting Point | 116-120 °C | |

| SMILES | CC1=C(C2=C(C=C1)N=CC=C2)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3 | [1] |

Table 1: Chemical and Physical Properties of this compound

Synthesis of this compound

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][6] In this case, p-toluidine would serve as the aromatic amine.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-toluidine (1 equivalent).

-

Reagent Addition: To the stirred p-toluidine, cautiously add glycerol (3 equivalents) and a mild oxidizing agent such as arsenic pentoxide or nitrobenzene.

-

Acid Addition: Slowly add concentrated sulfuric acid (2.5 equivalents) through the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.[5]

-

Reaction: After the addition of sulfuric acid is complete, heat the mixture to 140-150°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium hydroxide) until it is alkaline.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or chloroform). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 6-methylquinoline can be purified by vacuum distillation.

Step 2: Nitration of 6-Methylquinoline

The synthesized 6-methylquinoline can then be nitrated to introduce the nitro group at the 5-position.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-methylquinoline (1 equivalent) in concentrated sulfuric acid at a low temperature (e.g., 0-5°C) using an ice bath.

-

Nitrating Agent Addition: Slowly add a nitrating mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (1 equivalent) dropwise to the solution, while maintaining the low temperature and stirring vigorously.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation and Purification: The precipitate, this compound, can be collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Proposed two-step synthesis of this compound.

Potential Research Applications

Based on the biological activities of structurally similar nitroquinoline compounds, this compound is a candidate for investigation in several therapeutic areas, primarily in oncology and infectious diseases.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The nitro group is a key pharmacophore that can be bioreduced in hypoxic tumor environments to form reactive nitrogen species, leading to cellular damage and apoptosis.

Hypothesized Mechanism of Action:

-

Induction of Oxidative Stress: The nitro group can undergo enzymatic reduction to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[8]

-

DNA Damage: The reactive intermediates formed from the reduction of the nitro group can interact with and damage DNA, inhibiting replication and transcription.

-

Enzyme Inhibition: Nitroquinolines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.[9][10]

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The quinoline scaffold is the backbone of many successful antimicrobial agents, including the fluoroquinolone antibiotics.[7] The nitro group can also confer antimicrobial properties, as seen in compounds like nitrofurantoin and metronidazole.[11] Therefore, this compound is a promising candidate for evaluation as an antimicrobial agent against a range of bacterial and fungal pathogens.

Hypothesized Mechanism of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, the quinoline core may interfere with bacterial DNA replication by inhibiting these essential enzymes.

-

Disruption of Electron Transport Chain: The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radicals that disrupt cellular respiration.

-

Inhibition of Biofilm Formation: Some nitroquinolines have been shown to inhibit the formation of bacterial biofilms, which are critical for chronic infections.[12]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).[13][14]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway Considerations

While specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related compounds, several pathways are of interest for future investigation. In cancer, nitroquinoline derivatives have been implicated in the modulation of pathways related to cell cycle control, apoptosis, and DNA damage response. For instance, the p53 signaling pathway, which is a critical regulator of cell fate in response to cellular stress, is a likely target.

Caption: Potential involvement in the p53 signaling pathway.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely untapped, potential for research and development in the fields of oncology and infectious diseases. While this guide provides a framework for its synthesis and initial biological evaluation, it is crucial to underscore that the biological activities discussed are extrapolated from structurally related compounds. Future research should focus on the specific synthesis and rigorous in vitro and in vivo evaluation of this compound to validate these hypotheses. Elucidating its precise mechanisms of action and identifying its specific molecular targets will be paramount in determining its true therapeutic potential. The information and protocols provided herein are intended to serve as a catalyst for such investigations, paving the way for the potential development of a novel therapeutic agent.

References

- 1. This compound | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. brieflands.com [brieflands.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. benchchem.com [benchchem.com]

- 8. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

6-Methyl-5-nitroquinoline: A Heterocyclic Building Block for Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitroquinoline is a functionalized heterocyclic compound that holds significant promise as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the fusion of a quinoline core with a methyl and a nitro group, make it a valuable precursor for the synthesis of a diverse array of novel molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, reactivity, and potential applications, with a focus on its role in the development of new therapeutic agents.

Introduction

Heterocyclic compounds are fundamental to the field of drug discovery, with a vast number of approved pharmaceuticals containing at least one heterocyclic ring.[1] The quinoline scaffold, in particular, is a privileged structure found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic introduction of substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile. This compound, with its electron-withdrawing nitro group and electron-donating methyl group, presents a unique platform for chemical exploration and the development of new chemical entities.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3][4] |

| CAS Number | 23141-61-9 | [3][4] |

| Appearance | Solid | [4] |

| Melting Point | 116-120 °C | [4] |

| logP | 2.4997 | [5] |

| Polar Surface Area | 41.781 Ų | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available. | [3] |

| IR | Spectral data available. | [3] |

| Mass Spectrometry | Predicted m/z values for various adducts available. | [6] |

Synthesis of this compound

General Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 6-Methylquinoline via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[7] For the synthesis of 6-methylquinoline, p-toluidine would be the appropriate starting aniline.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add p-toluidine (1 equivalent).

-

Reagents: To the stirred aniline, cautiously add concentrated sulfuric acid. Then, add glycerol (3-4 equivalents) and a suitable oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate).

-

Reaction Conditions: The reaction mixture is heated, often to around 140-160°C. The reaction is exothermic and requires careful temperature control.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 6-methylquinoline. The product can be purified by steam distillation followed by extraction with an organic solvent and finally, vacuum distillation or column chromatography.

Step 2: Nitration of 6-Methylquinoline

The nitration of the 6-methylquinoline core introduces the nitro group. The directing effects of the methyl group and the quinoline nitrogen will influence the position of nitration. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, with the 5- and 8-positions being the most favored.[9] The presence of the activating methyl group at the 6-position is expected to direct the incoming nitro group to the 5-position.

-

Reaction Setup: Dissolve the purified 6-methylquinoline in concentrated sulfuric acid in a flask and cool the solution in an ice-salt bath to 0-5°C.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: Add the nitrating mixture dropwise to the cooled solution of 6-methylquinoline, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration.

-

Work-up and Purification: The reaction mixture is then carefully poured onto crushed ice to precipitate the this compound. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the interplay of the quinoline ring system, the electron-withdrawing nitro group, and the electron-donating methyl group. This combination of functional groups opens up a wide range of possibilities for further chemical modifications.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing access to 5-amino-6-methylquinoline. This transformation is a crucial step in the synthesis of many biologically active compounds.

-

Typical Reagents: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[1]

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the quinoline ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This allows for the introduction of a variety of nucleophiles.

-

Potential Nucleophiles: Amines, alkoxides, and thiolates can displace a suitable leaving group or, in some cases, a hydrogen atom (in Vicarious Nucleophilic Substitution reactions). For instance, derivatives of 6-bromo-5-nitroquinoline can undergo SNAr reactions with cyclic amines like morpholine and piperazine.[10]

Other Potential Reactions

-

Catalytic Reactions: The quinoline nitrogen can act as a ligand for transition metals, enabling a range of catalytic transformations. Furthermore, the functional groups on the benzene ring can be modified through various cross-coupling reactions.

-

Cycloaddition Reactions: While specific examples involving this compound are not prevalent, the quinoline ring system can, in principle, participate in cycloaddition reactions, either as a diene or a dienophile, under appropriate conditions.[11][12]

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential therapeutic applications.

Anticancer Activity

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][13] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of crucial cellular enzymes.[13] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has shown potent anticancer activity.[14] It is hypothesized that this compound derivatives could exhibit similar properties.

General Experimental Protocol: MTT Assay for Cytotoxicity

A common method to assess the in vitro anticancer activity of a compound is the MTT assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (dissolved in a solvent like DMSO) for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[13]

Antimicrobial Activity

Quinolone and nitroaromatic compounds are well-established classes of antimicrobial agents.[13] Fluoroquinolones are a major class of antibiotics, and various nitro-aromatic compounds are known for their broad-spectrum antimicrobial effects.[13] Therefore, derivatives of this compound are promising candidates for the development of new antimicrobial drugs. Their activity can be assessed using standard microbiological assays, such as determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Conclusion

This compound is a heterocyclic building block with considerable potential for the synthesis of novel compounds with valuable applications, particularly in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its functional groups provide a solid foundation for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore their therapeutic potential as anticancer and antimicrobial agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising heterocyclic scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C10H8N2O2 | CID 90009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 23141-61-9 [sigmaaldrich.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. brieflands.com [brieflands.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fiveable.me [fiveable.me]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

Biological Activity Screening of 6-Methyl-5-nitroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of specific functional groups, such as methyl and nitro moieties, to the quinoline scaffold can significantly modulate their pharmacological profiles. This technical guide provides an in-depth overview of the biological activity screening of 6-Methyl-5-nitroquinoline derivatives. Due to the limited publicly available data for this specific scaffold, this guide synthesizes information from structurally related nitroquinoline derivatives to extrapolate potential biological activities, mechanisms of action, and relevant experimental protocols. The primary focus is on the potential anticancer and antimicrobial properties, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of pertinent signaling pathways and workflows.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. The functionalization of this bicyclic heterocycle allows for the fine-tuning of its physicochemical and biological properties. The presence of a nitro group, a strong electron-withdrawing moiety, and a methyl group, an electron-donating group, on the quinoline core of this compound suggests the potential for diverse biological activities. Nitroquinoline derivatives have been reported to exhibit significant anticancer and antimicrobial effects.[1][2] This guide aims to provide a comprehensive resource for researchers interested in the biological evaluation of this compound and its derivatives.

Potential Biological Activities and Quantitative Data

Anticancer Activity

Nitroquinoline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS).[1][3] The following table summarizes the cytotoxic activity (IC50 values) of representative nitroquinoline derivatives against various cancer cell lines.

Table 1: Cytotoxicity of Representative Nitroquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-Methyl-8-nitro-quinoline | Caco-2 (Colon Carcinoma) | 1.87 | [4] |

| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Raji (Burkitt's Lymphoma) | ~5-10 fold lower than other 8-hydroxyquinoline congeners | [1] |

| 2-Styryl-8-nitroquinoline (S3B) | HeLa (Cervical Cancer) | 2.897 | [4] |

| Unspecified 8-nitroquinoline analog | HeLa (Cervical Cancer) | 2.897 - 10.37 | [4] |

Note: The data presented is for structurally related analogs of this compound.

Antimicrobial Activity

The antimicrobial properties of nitroquinoline derivatives are well-documented, with nitroxoline (5-nitro-8-hydroxyquinoline) being a notable example used in the treatment of urinary tract infections.[2][5] The mechanism of antimicrobial action is believed to involve the chelation of metal ions essential for bacterial enzyme function and disruption of the bacterial outer membrane.[2][6]

Table 2: Antimicrobial Activity of Representative Nitroquinoline Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | ~2–4 | [6] |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Acinetobacter baumannii | ~2–4 | [6] |

| Clioquinol (related 8-hydroxyquinoline) | Fusarium species | 0.5 - 2 | [5] |

| Clioquinol (related 8-hydroxyquinoline) | Aspergillus fumigatus | 6 | [5] |

Note: The data presented is for structurally related analogs of this compound. MIC (Minimum Inhibitory Concentration).

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline the methodologies for key in vitro assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the biological screening of this compound derivatives.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Caption: General workflow for antimicrobial susceptibility testing via broth microdilution.

Postulated Signaling Pathways

Quinoline derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.[7][8][9][10] The following diagrams illustrate potential signaling pathways that could be affected by this compound derivatives.

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data for this compound is sparse, the available literature on structurally related nitroquinoline derivatives strongly suggests its potential as a biologically active compound, particularly in the areas of anticancer and antimicrobial research. This technical guide provides a foundational framework for initiating the biological activity screening of this compound and its derivatives. The provided experimental protocols and visualized workflows offer practical guidance for researchers, while the postulated signaling pathways highlight potential mechanisms of action that warrant further investigation. Future studies should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to establish a definitive structure-activity relationship and elucidate their precise molecular targets.

References

- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of nitroquinoline [chinafinechemical.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methyl-5-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 6-methyl-5-nitroquinoline, a valuable building block in organic synthesis and medicinal chemistry. The protocol is presented in a two-step sequence, commencing with the synthesis of the precursor 6-methylquinoline via the Skraup reaction, followed by its regioselective nitration.

Introduction

This compound is a substituted quinoline derivative of interest in the development of novel therapeutic agents and functional materials. The quinoline scaffold is a key component in a wide range of biologically active compounds. The introduction of a nitro group and a methyl group at specific positions on the quinoline ring system allows for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. This document outlines a reliable and reproducible protocol for the laboratory-scale synthesis of this compound.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Skraup Synthesis of 6-Methylquinoline

-

p-Toluidine is reacted with glycerol in the presence of an oxidizing agent (such as nitrobenzene or arsenic pentoxide) and a dehydrating agent (concentrated sulfuric acid) to yield 6-methylquinoline.

-

-

Step 2: Nitration of 6-Methylquinoline

-

6-Methylquinoline is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position, yielding the final product, this compound.

-

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| p-Toluidine | C₇H₉N | 107.15 | Light yellow to reddish-brown solid | 43-45 | 200 |

| 6-Methylquinoline | C₁₀H₉N | 143.19 | Clear pale yellow liquid or oil | -8 | 258-260 |

| This compound | C₁₀H₈N₂O₂ | 188.18 | Solid | 116-120 | Not available |

Table 2: Reagent Quantities and Reaction Conditions for Step 1 (Skraup Synthesis)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| p-Toluidine | 107.15 | 10.7 g | 0.1 | Reactant |

| Glycerol | 92.09 | 27.6 g | 0.3 | Reactant |

| Nitrobenzene | 123.11 | 12.3 g | 0.1 | Oxidizing Agent |

| Sulfuric Acid (conc.) | 98.08 | 30 mL | - | Catalyst/Dehydrating Agent |

| Reaction Temperature | - | 140-150 °C | - | - |

| Reaction Time | - | 4-5 hours | - | - |

| Expected Yield | - | 60-70% | - | - |

Table 3: Reagent Quantities and Reaction Conditions for Step 2 (Nitration)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 6-Methylquinoline | 143.19 | 14.3 g | 0.1 | Reactant |